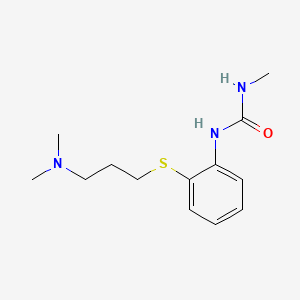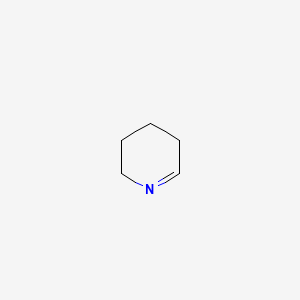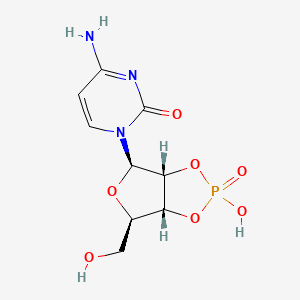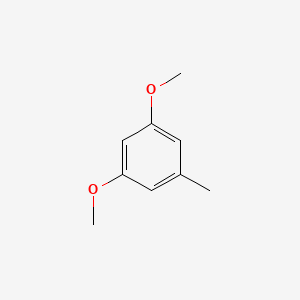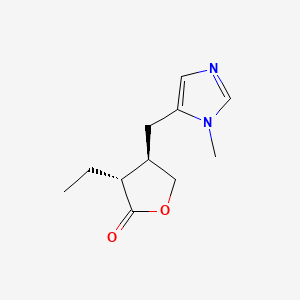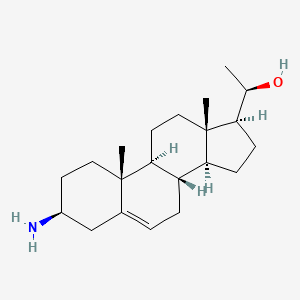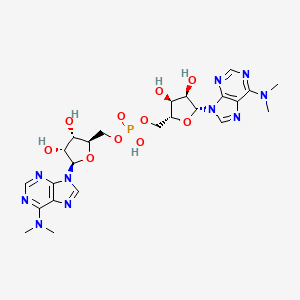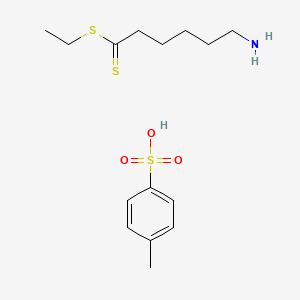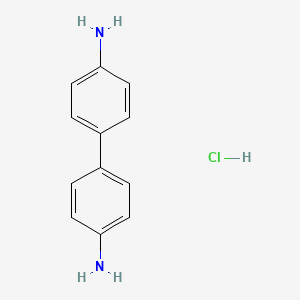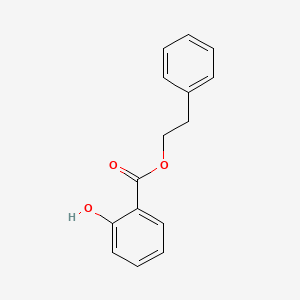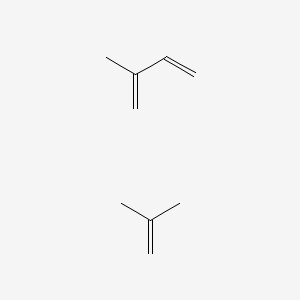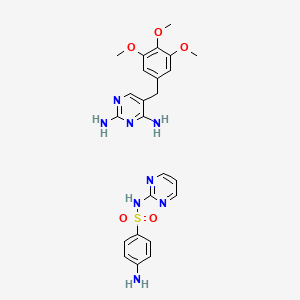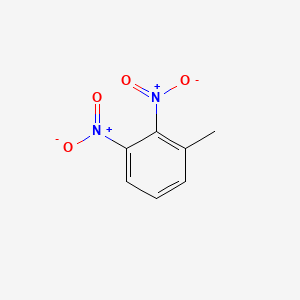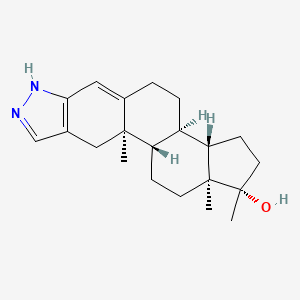
Hydroxystenozole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroxystenozole can be synthesized through organic synthesis reactions. One common method involves the hydrogenation of stanozolol, a closely related compound . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
Hydroxystenozole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydroxystenozole has been the subject of scientific research due to its androgenic and anabolic properties
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic steroids.
Industry: Utilized in the synthesis of other steroidal compounds.
Mechanism of Action
Hydroxystenozole exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth and development. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Comparison with Similar Compounds
Hydroxystenozole is closely related to stanozolol, differing only in hydrogenation (i.e., double bonds and their placement) . Other similar compounds include:
Stanozolol: Another 17α-alkylated derivative of testosterone.
Methandrostenolone: A synthetic anabolic steroid.
Oxandrolone: A synthetic anabolic steroid with a similar structure.
This compound’s uniqueness lies in its specific hydrogenation pattern, which distinguishes it from other similar compounds .
Properties
CAS No. |
19120-01-5 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
OIIHTRLQCQVVQC-OBQKJFGGSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |
Key on ui other cas no. |
5697-57-4 19120-01-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


